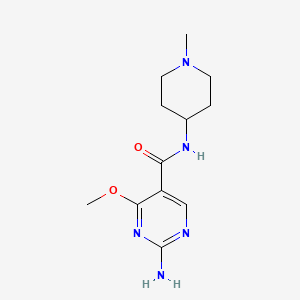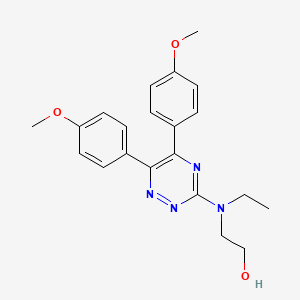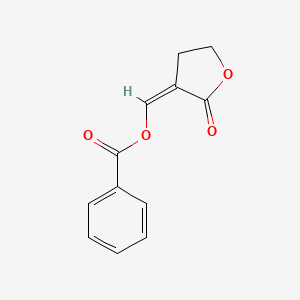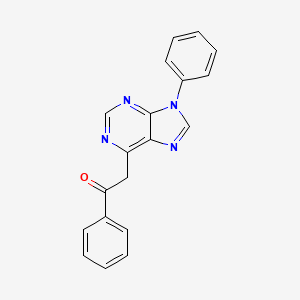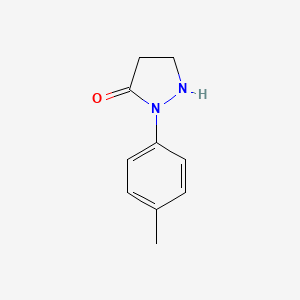
2-(4-Methylphenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core with a p-tolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of pyridine at low temperatures . This method ensures the formation of the pyrazolidinone ring with the desired p-tolyl substituent.
Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)pyrazolidin-3-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(p-Tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.
Reduction: Reduction reactions can modify the pyrazolidinone ring, leading to different substituted derivatives.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and bromine (HBr) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under mild conditions.
Major Products:
Aplicaciones Científicas De Investigación
2-(p-Tolyl)pyrazolidin-3-one has been explored for its applications in several scientific fields:
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways Involved: By inhibiting these enzymes, 2-(p-Tolyl)pyrazolidin-3-one reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
3,5-Pyrazolidinedione: Known for its use in pharmaceuticals like phenylbutazone, which is used to treat rheumatoid arthritis.
1,2-Dihydropyrazol-3-one: Exhibits a range of biological activities and is used in the synthesis of various bioactive compounds.
Uniqueness: 2-(p-Tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90061-90-8 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11-12/h2-5,11H,6-7H2,1H3 |
Clave InChI |
YAUNXQLUMXEZQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


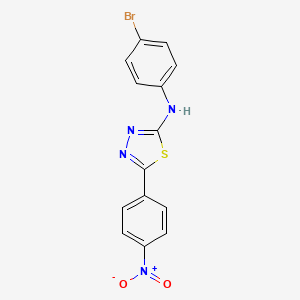
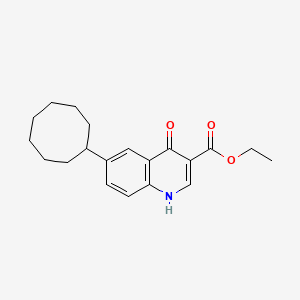
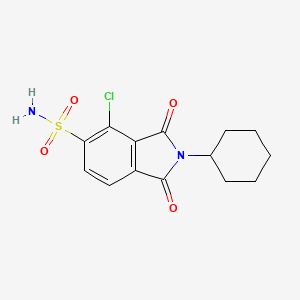
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
